molecular formula C25H26ClF2N7O2 B10799482 Aurora B inhibitor 1

Aurora B inhibitor 1

Cat. No.: B10799482
M. Wt: 530.0 g/mol
InChI Key: SLUHYAXFRJQTGB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-6592 is a small molecule drug initially developed by Vertex Pharmaceuticals, Inc. It is a serine/threonine-protein kinase Aurora inhibitor, primarily targeting the Aurora kinase family. This compound was investigated for its potential use in treating advanced solid tumors .

Preparation Methods

The synthetic routes and reaction conditions for MK-6592 are not widely published. as a small molecule drug, it is typically synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

MK-6592, being a small molecule, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

MK-6592 has been primarily investigated for its potential use in treating advanced solid tumors. As an Aurora kinase inhibitor, it interferes with the function of Aurora kinases, which are essential for cell division. By inhibiting these kinases, MK-6592 can potentially halt the proliferation of cancer cells .

In addition to its use in cancer research, MK-6592 could have applications in studying cell cycle regulation and the role of Aurora kinases in various biological processes. Its ability to inhibit specific kinases makes it a valuable tool for researchers investigating the molecular mechanisms underlying cell division and cancer progression.

Mechanism of Action

MK-6592 exerts its effects by inhibiting the activity of serine/threonine-protein kinases in the Aurora kinase family. These kinases play a crucial role in the regulation of the cell cycle, particularly during mitosis. By inhibiting these kinases, MK-6592 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

  • VX-680
  • MLN8237
  • AZD1152

These compounds share a similar mechanism of action but may differ in their chemical structures and specific kinase targets.

Properties

Molecular Formula

C25H26ClF2N7O2

Molecular Weight

530.0 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-[(3S)-3-[4-(3-cyclopropyl-3-fluoroazetidin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]oxypyrrolidin-1-yl]methanone

InChI

InChI=1S/C25H26ClF2N7O2/c1-14-8-21(33-32-14)29-20-10-22(35-12-25(28,13-35)15-2-3-15)31-24(30-20)37-17-6-7-34(11-17)23(36)18-9-16(26)4-5-19(18)27/h4-5,8-10,15,17H,2-3,6-7,11-13H2,1H3,(H2,29,30,31,32,33)/t17-/m0/s1

InChI Key

SLUHYAXFRJQTGB-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)O[C@H]3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.